Tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
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Overview
Description
Tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique arrangement of atoms, which includes a tert-butyl group, a chlorine atom, and a hydroxymethyl group attached to a bicyclo[2.1.1]hexane framework. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves multiple steps. One common approach is the [2 + 2] cycloaddition reaction, which forms the bicyclic structure. This reaction can be facilitated by photochemistry, allowing for the efficient formation of the bicyclo[2.1.1]hexane core . Subsequent functionalization steps introduce the tert-butyl, chlorine, and hydroxymethyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve automated synthesis techniques to ensure high yield and purity. For instance, the use of automated synthesis systems can streamline the process, reducing the need for manual intervention and minimizing the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The chlorine atom can be reduced to form a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution of the chlorine atom can produce various substituted derivatives .
Scientific Research Applications
Tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Properties
Molecular Formula |
C11H18ClNO3 |
---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C11H18ClNO3/c1-9(2,3)16-8(15)13-6-10(12)4-11(13,5-10)7-14/h14H,4-7H2,1-3H3 |
InChI Key |
AEGUZKLRULDWJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1(C2)CO)Cl |
Origin of Product |
United States |
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